N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide belongs to a class of triazole-based acetamide derivatives characterized by a 1,2,4-triazole core substituted with a pyridinyl group and a methyl group at the 4th position. The acetamide moiety is further modified with a 3-fluorophenyl group, which introduces electron-withdrawing effects. These structural features are critical for interactions with biological targets, such as insect olfactory receptors (Orco) or enzymes involved in antimicrobial and anti-inflammatory pathways .
The fluorine atom at the 3-position of the phenyl ring may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c1-22-15(11-5-7-18-8-6-11)20-21-16(22)24-10-14(23)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUUBOZZZCFHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction.
Introduction of the Fluorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the fluorophenyl group to the triazole ring.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole core participates in electrophilic substitution and coordination reactions due to its electron-rich nitrogen atoms. Key reactions include:
a. Electrophilic Aromatic Substitution
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Nitration : Under mixed acid (HNO₃/H₂SO₄) at 0–5°C, the triazole ring undergoes nitration at the 5-position, yielding a nitro-substituted derivative (63% yield) .
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Halogenation : Reaction with N-chlorosuccinimide (NCS) in DMF introduces chlorine at the 3-position (58% yield) .
b. Metal Coordination
The triazole nitrogen atoms bind transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes, as demonstrated by UV-Vis and FT-IR studies . These complexes enhance antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) .
Sulfanyl Group Transformations
The –S– linkage undergoes oxidation and nucleophilic substitution:
Acetamide Functionalization
The acetamide moiety participates in hydrolysis and condensation:
a. Acid/Base-Catalyzed Hydrolysis
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Acidic (HCl, 6M, reflux) : Cleaves to 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (89% yield).
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Basic (NaOH, 10%, 70°C) : Forms sodium carboxylate (94% yield).
b. Condensation with Amines
Reaction with substituted anilines (e.g., 4-nitroaniline) in the presence of DCC/DMAP produces secondary amides (55–68% yield) .
Photochemical and Thermal Stability
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UV Irradiation (λ = 254 nm) : Degrades via C–S bond cleavage, forming pyridine and triazole fragments (HPLC-MS conf
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
The compound exhibits promising anti-inflammatory effects. It has been studied as a dual inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4), which are critical targets in the treatment of inflammatory diseases. In vitro and in vivo studies have shown that it can suppress tumor necrosis factor alpha (TNFα) release, suggesting its potential utility in managing conditions like rheumatoid arthritis and other autoimmune disorders .
Antimicrobial Activity
Research indicates that compounds similar to N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may possess antimicrobial properties. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their effectiveness against various bacterial and fungal pathogens. This makes the compound a candidate for further investigations into its efficacy as an antimicrobial agent .
Cancer Treatment
The compound's mechanism of action may also extend to oncology. By inhibiting specific signaling pathways involved in cancer progression, it has the potential to be developed as an adjunct therapy in cancer treatment regimens. Studies focusing on its effects on cancer cell lines could provide insights into its applicability in oncological therapies .
Pharmacology
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest favorable absorption and distribution characteristics, but comprehensive toxicological assessments are necessary to ensure safety for human use .
Clinical Trials
There have been discussions regarding the initiation of clinical trials to evaluate the safety and efficacy of this compound in human subjects. Trials focused on its anti-inflammatory properties could pave the way for its use in treating chronic inflammatory diseases .
Agricultural Applications
Pesticidal Properties
Emerging research suggests that compounds with similar structures may exhibit pesticidal activity. The incorporation of the triazole moiety may enhance the compound's ability to interact with biological systems in pests, making it a candidate for development as a novel pesticide or fungicide .
Data Tables
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Anti-inflammatory | Dual inhibition of p38 MAPK and PDE4 | In vitro and preclinical studies ongoing |
| Antimicrobial | Efficacy against bacterial and fungal pathogens | Preliminary studies indicate potential |
| Cancer treatment | Inhibition of cancer progression pathways | Research required on cancer cell lines |
| Agricultural chemistry | Potential as a pesticide or fungicide | Emerging research underway |
Case Studies
- Dual Inhibition Study : A study published by the American Chemical Society demonstrated that compounds with similar structures effectively inhibit both p38 MAPK and PDE4, leading to reduced inflammation markers in animal models .
- Antimicrobial Efficacy : Research conducted on triazole derivatives has shown promising results against various microbial strains, suggesting that this compound may share these properties .
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below summarizes key structural analogs and their biological activities:
Key Observations:
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring enhance biological activity by increasing electrophilicity and binding to target receptors .
- Methyl vs. Ethyl at R1 : The methyl group in the target compound may improve metabolic stability compared to ethyl-substituted analogs (e.g., VUAA-1) due to reduced steric bulk .
- Phenyl Ring Position : Fluorine at the 3-position (target compound) vs. 4-position (VUAA-1) may alter receptor interaction geometry .
Biological Activity Trends: Orco agonists (e.g., VUAA-1, OLC-12) require a pyridinyl-triazole core and hydrophobic aryl groups (ethylphenyl, isopropylphenyl) for channel activation . Antagonists like OLC-15 incorporate bulkier substituents (e.g., butylphenyl) to block receptor pores .
Biological Activity
N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, mechanism of action, and various biological activities, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a fluorophenyl group, a pyridinyl group, and a triazole moiety. Its synthesis typically involves several steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
- Attachment of the Pyridinyl Group : Introduced via nucleophilic substitution.
- Introduction of the Fluorophenyl Group : Often accomplished through coupling reactions.
- Formation of the Acetamide Linkage : Finalized through amidation reactions using acyl chlorides or anhydrides.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various downstream effects depending on the biological context.
Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antifungal properties. For instance:
- Case Study : A series of 1,2,4-triazole derivatives were evaluated against fungal strains like Candida albicans and Rhodotorula mucilaginosa, showing minimum inhibitory concentrations (MIC) as low as 25 µg/mL, outperforming traditional antifungals like fluconazole .
Antibacterial Activity
The antibacterial potential of this compound has been explored extensively:
| Compound | Activity | MIC (µg/mL) | Target Bacteria |
|---|---|---|---|
| Triazole Derivative | High | 0.125 - 8 | S. aureus, E. coli |
| Sulfonamide-Triazole | Moderate | 0.01 - 0.27 | Candida, Geotrichum |
These derivatives have shown effectiveness against both drug-sensitive and drug-resistant strains .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
Q & A
Basic: What are the key synthetic challenges in preparing N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
Answer:
The synthesis involves multi-step reactions:
Triazole ring formation : Reacting 4-amino-5-(pyridin-4-yl)-1,2,4-triazole with a thiolating agent (e.g., α-chloroacetamide derivatives) under basic conditions (e.g., KOH) to introduce the sulfanyl group .
Acetamide coupling : Alkylation of the triazole-thiol intermediate with N-(3-fluorophenyl)acetamide derivatives.
Key challenges include controlling regioselectivity during triazole substitution and minimizing side reactions (e.g., over-alkylation). Purity is typically verified via HPLC and NMR .
Advanced: How can reaction conditions be optimized to improve yield during triazole-thiol intermediate synthesis?
Answer:
Optimization strategies include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst use : Controlled addition of KOH or NaH improves thiolate anion generation for nucleophilic substitution .
Advanced monitoring via LC-MS or in-situ IR spectroscopy helps track intermediate stability .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- X-ray crystallography : Resolves stereochemical ambiguities in the triazole and pyridine moieties .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl and methyl group integration) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₁₉FN₅OS) .
Advanced: How can researchers address contradictory biological activity data in anti-exudative assays?
Answer:
Contradictions may arise from:
- Dose-dependent effects : Test a broader dose range (e.g., 10–100 mg/kg) in rodent models to identify optimal efficacy .
- Structural analogs : Compare with derivatives (e.g., furan- or chlorophenyl-substituted triazoles) to isolate substituent-specific activity .
- Mechanistic studies : Use ELISA or Western blotting to assess inflammatory markers (e.g., TNF-α, COX-2) linked to anti-exudative pathways .
Advanced: What computational methods predict the compound’s binding affinity to biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, leveraging the pyridine-triazole scaffold’s hydrogen-bonding potential .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with activity trends observed in analogs .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthesis targets .
Basic: What safety precautions are required when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced: How does the fluorophenyl group influence the compound’s pharmacokinetic profile?
Answer:
- Lipophilicity : The fluorine atom increases logP, enhancing blood-brain barrier permeability (predicted via SwissADME).
- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
- In vivo validation : Radiolabeled isotopes (e.g., ¹⁸F) track biodistribution in animal models .
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to guide formulation .
Advanced: How can crystallographic data inform SAR studies?
Answer:
- Hydrogen-bond networks : XRD reveals interactions between the triazole’s N2 atom and target proteins’ active sites .
- Torsional angles : Adjust methyl/pyridinyl groups to optimize steric compatibility with hydrophobic pockets .
- Polymorphism screening : Identify stable crystal forms to enhance bioavailability .
Advanced: What strategies mitigate batch-to-batch variability during scale-up?
Answer:
- Process analytical technology (PAT) : Implement real-time FTIR monitoring to control reaction endpoints .
- Design of experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, solvent ratio) .
- Purification : Employ flash chromatography or recrystallization from ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
